molecular formula C23H16ClFN2O2S B2941266 1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894568-08-2

1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2941266
CAS No.: 894568-08-2
M. Wt: 438.9
InChI Key: ZQNMIWAFEQJPGZ-UHFFFAOYSA-N
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Description

The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine dione derivative characterized by:

  • A spiro[indole-3,2'-[1,3]thiazolidine] backbone, which imposes conformational rigidity.
  • 1-(4-Chlorophenyl)methyl substitution at the indole nitrogen, introducing an electron-withdrawing chlorine atom.
  • 3'-(4-Fluorophenyl) substitution on the thiazolidine ring, adding a fluorine atom known for enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2S/c24-16-7-5-15(6-8-16)13-26-20-4-2-1-3-19(20)23(22(26)29)27(21(28)14-30-23)18-11-9-17(25)10-12-18/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMIWAFEQJPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14ClFN2O2S\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a spiro-indole core fused with a thiazolidine dione moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Study : In vitro studies demonstrated that derivatives of this compound could reduce inflammation in human cell lines by modulating NF-kB signaling pathways. Specific IC50 values were reported in the range of 5-15 µM for various analogs.

Antimicrobial Activity

  • Spectrum : The compound displays activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) :
    • For Gram-negative bacteria such as E. coli and P. aeruginosa, MIC values ranged from 0.5 to 8 µM.
    • For Gram-positive bacteria like S. aureus, MIC values were higher, typically between 1 and 10 µM.
Bacterial StrainMIC (µM)
E. coli0.5
P. aeruginosa1
S. aureus5
B. subtilis8

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the aromatic rings:

  • Chlorine and Fluorine Substituents : The presence of chlorine at the para position and fluorine at the meta position enhances antibacterial activity compared to unsubstituted analogs.
  • Variations in Substituents : Altering substituents on the indole or thiazolidine moieties has been shown to impact both potency and selectivity against different bacterial strains.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological potential further:

  • Multicomponent Reactions (MCRs) : These have been utilized to create libraries of related compounds, leading to the identification of more potent derivatives with improved selectivity profiles.
  • In Vivo Studies : Preliminary in vivo tests indicate potential therapeutic effects in animal models of inflammation and infection.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name (CAS/Reference) R1 (Indole N-Substituent) R2 (Thiazolidine 3'-Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound (Hypothetical) 4-ClC6H4CH2 4-FC6H4 ~439.8* N/A Expected IR: C=O (~1681 cm⁻¹), C-S (~756 cm⁻¹)
1-[(3-Chlorophenyl)methyl] analog (338419-06-0) 3-ClC6H4CH2 C6H5 (Phenyl) 420.91 N/A N/A
1-[(2,4-Dichlorophenyl)methyl] analog 2,4-Cl2C6H3CH2 C6H5 ~470.3** N/A N/A
3'-(Trifluoromethylphenyl) analog (400081-72-3) 2,6-Cl2C6H3CH2 3-CF3C6H4 523.35 N/A N/A
3'-(4-Methoxyphenyl) derivative (3a) N/A 4-MeOC6H4 N/A 117–119 IR: C=O (1681 cm⁻¹), C-N (1296 cm⁻¹)

Calculated based on formula C23H16ClFN2O2S.
*
Estimated from molecular formula.

Key Observations:
  • Halogen Effects : The target compound’s 4-F substituent may improve metabolic stability compared to chlorine-containing analogs (e.g., 338419-06-0) .
  • Steric and Electronic Profiles : The dichlorophenyl () and trifluoromethylphenyl () analogs exhibit higher molecular weights and lipophilicities, which could impact bioavailability.

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